Product packaging for L-Thymidine(Cat. No.:CAS No. 16053-52-4)

L-Thymidine

Cat. No.: B092121
CAS No.: 16053-52-4
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-BWZBUEFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Thymidine is the unnatural, synthetic L-enantiomer of the natural nucleoside D-thymidine (deoxythymidine), which is a fundamental pyrimidine deoxynucleoside building block of DNA . Unlike its natural counterpart, this compound is not incorporated into genomic DNA by standard cellular polymerases, making it a valuable tool in specific research contexts. Its primary research value lies in the study and development of aptamers and therapeutic oligonucleotides. Incorporating this compound into oligonucleotide sequences can significantly enhance their stability against nuclease degradation, a critical factor for both in vitro and in vivo applications . Studies have explored its effect on the stability and folding of model G-quadruplex structures, such as the thrombin-binding aptamer (TBA), providing insights for biomedical and structural studies . Furthermore, the related L-enantiomer, Telbivudine (β-L-2′-deoxythymidine), has been investigated for therapeutic use, highlighting the potential of L-configured nucleosides in drug development . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations during the handling and use of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O5 B092121 L-Thymidine CAS No. 16053-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16053-52-4

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7-,8-/m1/s1

InChI Key

IQFYYKKMVGJFEH-BWZBUEFSSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Other CAS No.

50-89-5
3424-98-4

Pictograms

Irritant

Synonyms

1-(2'-deoxy-beta-D-threo-pentofuranosyl)thymine
1-(2'-deoxy-beta-threopentofuranosyl)thymine
1-DPFT

Origin of Product

United States

Advanced Synthetic Methodologies for L Thymidine and Its Analogues

Stereoselective Chemical Synthesis Routes for L-Thymidine

The synthesis of this compound, the enantiomer of the naturally occurring D-thymidine, presents unique stereochemical challenges. d-nb.info The primary difficulty lies in controlling the stereochemistry at the anomeric carbon (C1') of the 2-deoxy-L-ribose sugar moiety to selectively obtain the desired β-anomer. d-nb.info

Achieving stereoselectivity in the glycosylation step is paramount for an efficient synthesis of this compound. A significant challenge in this process is the frequent formation of anomeric mixtures, containing both the α and β forms of the nucleoside. d-nb.info Researchers have explored various strategies to influence the α:β ratio.

One major approach involves the epimerization of the more easily accessible β-anomers to the desired α-anomers or vice-versa. For instance, treating β-thymidine derivatives with TMS-triflate in an acetonitrile (B52724) solution can lead to the formation of α-thymidine. rsc.org Similarly, the use of acetic anhydride (B1165640) and sulphuric acid has also been reported for the epimerization of β-thymidine. acs.org The choice of protecting groups on the sugar moiety can also influence the stereochemical outcome. acs.org

The nature of the nucleobase itself plays a role in the stereoselectivity of the glycosylation reaction. A strong nucleophile effect, dependent on the electron density of the nucleobase, can affect the final α:β ratio. mdpi.com Additionally, reaction conditions such as temperature and time can be manipulated to favor the formation of one anomer over the other, sometimes through a process of anomerization where an initial mixture equilibrates to a different ratio. mdpi.com Highly stereoselective glycosylation has been achieved using derivatives like 2-(phenylselenenyl)-2,3-dideoxyribose with thymine (B56734), highlighting the importance of the sugar precursor's structure. acs.org

Table 1: Strategies for Anomeric Control

Method Key Reagents/Conditions Outcome/Observation Source(s)
Epimerization TMS-triflate in acetonitrile Converts β-thymidine derivatives to α-thymidine. rsc.org
Epimerization Acetic anhydride/sulphuric acid Epimerizes the anomeric center of β-thymidine. acs.org
Anomerization Extended reaction time at room temperature Can shift the α:β ratio, though the effect varies with the sugar substrate. mdpi.com
Substrate Control 2-(phenylselenenyl)-2,3-dideoxyribose derivative Achieves highly stereoselective glycosylation with thymine. acs.org
Nucleobase Effect Varies (e.g., cytosine vs. thymine) Higher electron density at N1 of the base can lead to higher β-selectivity. mdpi.com

Computational studies using Density Functional Theory (DFT) have also been employed to optimize thymidine (B127349) and its acylated analogues. researchgate.netscirp.org These studies calculate properties such as thermal stability, frontier molecular orbitals, and molecular electrostatic potential to predict the behavior and characteristics of derivatives before undertaking complex synthesis. researchgate.net For specific research applications like in-vivo imaging, synthesis procedures are optimized for radiolabeling. For example, a thymidine analog functionalized with an iminodiacetic acid chelator was optimized for complexation with a technetium-99m core by varying reaction time, ligand concentration, and activity to achieve high radiochemical purity. snmjournals.org

Derivatization and Modification of this compound

The modification of the this compound structure through derivatization is key to creating analogues with novel functions. These modifications can be made at the sugar moiety or the pyrimidine (B1678525) base.

Acylation is a common modification of this compound, often achieved through a direct method where thymidine is treated with various acyl halides. scielo.org.mxjmcs.org.mx This method is generally efficient and can produce 5ʹ-O-acyl thymidine derivatives in excellent yields. scielo.org.mxresearchgate.net These 5'-O-acylated products can then be further modified to create derivatives with multiple acyl groups, for instance, at the 3'-position, allowing for the introduction of diverse functionalities within a single molecule. scielo.org.mxjmcs.org.mx The reactions are typically carried out in a solvent like dry pyridine (B92270) at reduced temperatures. scielo.org.mxnih.gov

Table 2: Examples of Acylated Thymidine Derivatives

Starting Material Acylating Agent Product Yield Source(s)
Thymidine Lauroyl chloride 5ʹ-O-(Lauroyl)thymidine - nih.gov
5ʹ-O-(Lauroyl)thymidine 4-t-Butylbenzoyl chloride 3́-O-(4-t-Butylbenzoyl)-5́-O-(lauroyl)thymidine - nih.gov
Thymidine Acetic anhydride 3'-O-Acetyl-5'-O-(4-t-butylbenzoyl)thymidine 88.46% scielo.org.mx
5'-O-Lauroylthymidine Myristoyl chloride 5′-O-Lauroyl-3′-O-(myristoyl)thymidine 71.80% nih.gov
Thymidine 2-Bromobenzoyl chloride 5'-O-(2-Bromobenzoyl)thymidine - researchgate.net

Introducing specific functional groups into the this compound structure is a powerful strategy for developing molecular probes and therapeutic agents. nih.gov A prominent application is the creation of "tagged" nucleosides to track DNA synthesis in cells. nih.govresearchgate.net This is often achieved by modifying the 5-position of the pyrimidine ring.

Examples include halogenated analogues like 5-bromo-2-deoxyuridine (BrdU), 5-chlorodeoxyuridine (CldU), and 5-iododeoxyuridine (IdU), which can be detected by specific antibodies. nih.govmdpi.com A more recent innovation is the introduction of a terminal alkyne group to create 5-ethynyl-2′-deoxyuridine (EdU). nih.govresearchgate.net The alkyne group allows for detection via a copper-catalyzed "click chemistry" reaction with a fluorescent azide (B81097) probe, a method that is less harsh on cells than the antibody detection of BrdU. nih.govbiorxiv.org

Functional groups can also be introduced at the sugar moiety. For example, 5'-amino substituted α-thymidine has been synthesized and subsequently coupled with other molecules to create amides, sulfonamides, and ureas, thereby exploring the structure-activity relationship for potential therapeutic applications. acs.org

Table 3: Functional Groups in Thymidine Analogues for Research

Functional Group Analogue Example Position of Introduction Application Source(s)
Halogen (Br, Cl, I) BrdU, CldU, IdU 5-position of pyrimidine ring DNA synthesis labeling (antibody detection) nih.govmdpi.com
Alkyne EdU (5-ethynyl-2′-deoxyuridine) 5-position of pyrimidine ring DNA synthesis labeling (click chemistry) nih.govresearchgate.netbiorxiv.org
Azido (B1232118) Zidovudine (AZT) 3'-position of sugar moiety Antiviral (HIV treatment) scielo.org.mx
Amino 5'-Amino-α-thymidine 5'-position of sugar moiety Intermediate for further derivatization (ureas, amides) acs.org

A highly specialized modification is the introduction of a boronic acid moiety, a versatile functional group known for its ability to interact with diols, such as those found in carbohydrates. researchgate.netcapes.gov.br Researchers have successfully designed and synthesized a boronic acid-labeled thymidine triphosphate (B-TTP). researchgate.netcapes.gov.br

The synthesis was accomplished by linking the boronic acid group to the thymidine base via a 14-atom tether. researchgate.netcapes.gov.br A key step in this multi-step synthesis is the Huisgen [3+2] cycloaddition, a form of click chemistry, which efficiently connects the different parts of the molecule. researchgate.net Crucially, it has been demonstrated that this modified nucleotide, B-TTP, is recognized as a substrate by DNA polymerase and can be enzymatically incorporated into a growing DNA strand. researchgate.netjove.com This opens up the possibility of creating DNA molecules with novel biological functions, such as acting as DNA-based lectin mimics for carbohydrate recognition or being used in boron neutron capture therapy. capes.gov.brresearchgate.net

Generation of Novel 4'-C-Substituted this compound Analogs

The synthesis of 4'-C-substituted nucleosides has garnered significant attention due to their potential as antiviral drugs and as components of oligonucleotide therapeutics. researchgate.net The modification at the 4'-position of the sugar moiety can significantly influence the nucleoside's biological properties.

A recently established synthetic strategy has been employed to generate novel 4'-C-substituted thymidine analogs. mdpi.com This multi-step procedure begins with diacetone-D-glucose and proceeds through a key intermediate, 4′,5′-di-O-benzyl-3-N-benzyloxymethyl-4′-C-(2-trifluoroacetylaminoethyl)thymidine. mdpi.com This intermediate serves as a versatile platform for introducing various alkyl groups. For instance, reaction with ethyl, butyl, and octyl iodides in the presence of sodium hydride (NaH) yields the corresponding N-alkylated products. mdpi.com These are then converted into the target phosphoramidites, which are essential building blocks for the solid-phase synthesis of modified DNA oligomers. mdpi.com This methodology has successfully produced analogs such as 4′-C-(N-ethyl)aminoethyl (4′-EAE-T), 4′-C-(N-butyl)aminoethyl (4′-BAE-T), and 4′-C-(N-octyl)aminoethyl (4′-OAE-T). mdpi.com

Another approach involves the synthesis of 4'-C-aryl-D-ribonucleosides. mdpi.com For example, starting from a 1,4-lactone derivative obtained from ribonolactone, the addition of an organolithium reagent like 2-methoxymethoxyphenyllithium can produce isomeric lactones, which are precursors to the C-aryl nucleosides. mdpi.com Furthermore, 2,6-diaminopurine (B158960) and guanine (B1146940) 2'-deoxynucleosides with various substitutions at the C-4' position—such as fluoromethyl, methyl, vinyl, ethyl, or azido groups—have been synthesized by glycosidating the appropriately substituted sugars. researchgate.net

These synthetic strategies, while effective, can present challenges, including the control of stereoselectivity at the 4'-position and the need for complex protection and deprotection steps. researchgate.net

Radiosynthetic Approaches for this compound Probes

Radiolabeled thymidine analogues are crucial for non-invasive imaging of cellular proliferation with Positron Emission Tomography (PET). The synthesis of these probes requires specialized, rapid methods to accommodate the short half-lives of the positron-emitting isotopes, such as Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C).

Synthesis of 3'-deoxy-3'-[¹⁸F]fluoro-L-thymidine ([¹⁸F]FLT)

3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) is a key radiotracer for imaging tumor proliferation. aacrjournals.org Its synthesis is a well-established process, typically involving the nucleophilic displacement of a leaving group on a protected thymidine precursor with [¹⁸F]fluoride. nih.govresearchgate.net

A reliable, simple three-step synthesis has been developed that starts with a protected nosylate (B8438820) precursor. researchgate.net The process involves the radiofluoridation of a precursor like 2,3′-anhydro-5′-O-(4,4′-dimethoxytrityl)-thymidine or 3-N-Boc-5'-O-dimethoxytrityl-3'-O-nosythis compound. aacrjournals.orgresearchgate.net The use of a precursor with a 4-nitrobenzenesulfonyl (nosyl) leaving group is effective because this group is highly susceptible to displacement by the [¹⁸F]fluoride ion in a polar aprotic solvent. researchgate.net Following the fluorination step, the protecting groups are removed via hydrolysis to yield the final [¹⁸F]FLT product. nih.gov The entire process, including purification by high-performance liquid chromatography (HPLC) or solid-phase extraction, must be performed rapidly. snmmi.org

Automated synthesis systems, often modified from commercial [¹⁸F]FDG synthesizers, have been developed to improve the reliability and yield of [¹⁸F]FLT production. nih.gov These automated methods can produce radiochemically pure [¹⁸F]FLT with high radiochemical yields. aacrjournals.orgnih.gov

ParameterReported ValueSource
Precursor Protected nosylate precursor researchgate.net
Radiochemical Yield 13% (End of Bombardment) nih.govresearchgate.net
32% to 50% (with improved/automated systems) aacrjournals.orgnih.gov
Synthesis Time ~100 minutes nih.govresearchgate.net
Specific Activity >37 GBq/μmol (>1 Ci/μmol) nih.govresearchgate.net
Final Product Radiochemically pure [¹⁸F]FLT researchgate.net

Production of [¹¹C]Thymidine for Tracer Studies

[¹¹C]Thymidine is another important PET tracer used to measure DNA synthesis and cellular proliferation. pnas.orgnih.gov Due to the very short half-life of Carbon-11 (approximately 20.4 minutes), its production requires extremely rapid and efficient synthetic methods.

One established method begins with cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂). pnas.orgnih.gov The [¹¹C]CO₂ is first converted to [¹¹C]formaldehyde (H¹¹CHO). pnas.orgnih.gov This labeled formaldehyde (B43269) is then used in an enzymatic reaction for the conversion of deoxyuridine-5'-phosphate to [¹¹C]thymidylate. pnas.orgnih.gov Finally, the nucleotide is treated with alkaline phosphatase to remove the phosphate (B84403) group, yielding [¹¹C]thymidine. pnas.orgnih.gov The entire process from [¹¹C]CO₂ requires about 110 minutes. pnas.orgnih.gov

An alternative, fully automated approach uses [¹¹C]methane as the starting material, which is converted to [¹¹C]phosgene. researchgate.net The [¹¹C]phosgene reacts with ammonia (B1221849) to form anhydrous [¹¹C]urea. researchgate.net This is then used in a cyclocondensation reaction to produce [2-¹¹C]thymine. researchgate.netescholarship.org In the final step, [2-¹¹C]thymine and 2'-deoxyribose-1-phosphate are incubated with the enzyme thymidine phosphorylase to form [2-¹¹C]thymidine. researchgate.netescholarship.org This automated synthesis can be completed in 45-60 minutes. researchgate.net

Synthesis MethodStarting MaterialKey IntermediatesKey EnzymesTotal Synthesis TimeSource
Enzymatic [¹¹C]CO₂[¹¹C]Formaldehyde, [¹¹C]ThymidylateAlkaline Phosphatase~110 min pnas.orgnih.gov
[¹¹C]Phosgene [¹¹C]Methane[¹¹C]Phosgene, [¹¹C]Urea, [2-¹¹C]ThymineThymidine Phosphorylase45-60 min researchgate.netescholarship.org

L Thymidine in Biological Metabolism and Enzymatic Pathways

Role of Thymidine (B127349) Phosphorylase (TP/TYMP) in L-Thymidine Catabolism

Thymidine phosphorylase (TP), encoded by the TYMP gene, is another pivotal enzyme in pyrimidine (B1678525) metabolism. While the reaction it catalyzes is reversible, its primary physiological role is catabolic, breaking down thymidine. wikipedia.orgtandfonline.com

Thymidine phosphorylase catalyzes the reversible phosphorolysis of D-thymidine into thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. wikipedia.orgnih.govrxlist.com This reaction is crucial for breaking down excess thymidine. The mechanism is sequential, requiring the binding of an inorganic phosphate (B84403) molecule before the thymidine substrate can bind. wikipedia.org The enzyme's active site is highly selective for its natural substrates. tandfonline.com

This enzymatic selectivity prevents TP from acting on this compound. The specific stereochemical arrangement of the glycosidic bond and the sugar moiety in the D-form is essential for proper positioning and cleavage within the enzyme's active site. Consequently, this compound is not a substrate for TP and cannot be catabolized through this pathway. While this compound itself is not a substrate, a related compound, 2-deoxy-L-ribose (the sugar component), has been shown to inhibit the pro-angiogenic effects of TP's natural product, 2-deoxy-D-ribose. nih.gov

Thymidine phosphorylase plays a critical role in maintaining thymidine homeostasis by catabolizing thymidine, thereby preventing its accumulation to potentially toxic levels. tandfonline.com Genetic defects that lead to a deficiency in TP activity result in the systemic accumulation of thymidine, causing mitochondrial neurogastrointestinal encephalomyopathy (MNGIE), a severe autosomal recessive disorder. nih.gov This highlights the essential homeostatic function of the enzyme.

Because this compound is not a substrate for TP, the enzyme cannot regulate its levels. tandfonline.com If this compound were to be introduced into a biological system, it would not be subject to this primary catabolic pathway, potentially leading to its accumulation.


Comparative Analysis of Thymidine Metabolism across Organisms (e.g., Trypanosoma vs. Mammalian)

The metabolic pathways for thymidine exhibit significant divergence between mammals and parasitic protozoa like Trypanosoma. Mammalian cells can synthesize pyrimidines de novo and also utilize salvage pathways. In contrast, trypanosomatids, including Trypanosoma brucei, are auxotrophic for purines and heavily rely on salvage pathways for both purines and pyrimidines from their hosts. This fundamental difference in metabolic strategy is reflected in their enzymatic machinery.

A key distinction lies in the enzymes that govern the interconversion of thymidine and thymine. In mammals, thymidine phosphorylase catalyzes the reversible conversion of thymidine to thymine. However, in parasites like Trypanosoma evansi, this role is associated with nucleoside deoxyribosyltransferase (NDRT), an enzyme absent in their mammalian hosts. This suggests that in T. evansi, the thymidine pool is primarily governed by the conversion from thymine via NDRT. Furthermore, while mammalian cells can convert thymidine monophosphate (TMP) to thymidine via 5'-nucleotidase, this enzyme has not been confirmed in the metabolic map of T. evansi, indicating another point of metabolic departure.

These differences in nucleoside transport and metabolism between trypanosomatids and their mammalian hosts present potential targets for chemotherapy.

Table 1: Comparison of Thymidine Metabolism Features

Feature Mammalian Metabolism Trypanosoma Metabolism
Primary Source De novo synthesis and salvage pathways Primarily salvage pathways from the host
Thymidine ↔ Thymine Conversion Catalyzed by thymidine phosphorylase Associated with nucleoside deoxyribosyltransferase (NDRT)
TMP → Thymidine Conversion Catalyzed by 5'-nucleotidase 5'-nucleotidase activity not confirmed in T. evansi
Nucleoside Transport Broad-range equilibrative nucleoside transporters (ENTs) H+-gradient dependent transporters with stricter specificities

Interaction with Viral Nucleoside/Nucleotide Kinases

This compound's interaction with viral kinases, particularly thymidine kinase (TK), is a cornerstone of its potential as an antiviral agent. This interaction is characterized by a remarkable lack of stereospecificity by certain viral enzymes, a trait not shared by their human counterparts.

Phosphorylation of this compound by Herpes Simplex Virus Type 1 (HSV-1) Thymidine Kinase

The thymidine kinase produced by Herpes Simplex Virus Type 1 (HSV-1) demonstrates an unusual ability to phosphorylate L-nucleosides. While human thymidine kinase does not recognize L-enantiomers, HSV-1 TK functions as a specific and efficient kinase for this compound. Research has shown that HSV-1 TK phosphorylates both D- and this compound enantiomers to their corresponding monophosphates with identical efficiency.

The affinity of this compound for the viral enzyme is nearly identical to that of the natural substrate, D-Thymidine. The inhibition constant (Ki) for this compound is approximately 2 µM, which is comparable to the Michaelis constant (Km) of 2.8 µM for D-Thymidine. This efficient phosphorylation by the viral enzyme, but not the host cell's enzyme, is a critical factor for its selective antiviral activity.

Table 2: Kinetic Parameters of HSV-1 Thymidine Kinase

Substrate Parameter Value Reference
D-Thymidine Km 2.8 µM
This compound Ki 2.0 µM

Common Active Sites in Viral Thymidine and Thymidylate Kinases

The broad substrate specificity of HSV-1 TK, which allows it to phosphorylate this compound and other nucleoside analogs, is a result of its unique active site structure. The amino acid sequence of viral TKs contains several highly conserved regions crucial for their function. These include an ATP-binding site (often a glycine-rich loop) and a substrate-binding site for the nucleoside.

Structural studies of HSV-1 TK have revealed that the substrate-binding site contains a 35 ų cavity at position 5 of the pyrimidine base and two sequestered water molecules at position 2. These features reduce the steric hindrance within the active site, allowing it to accommodate a wider variety of substrates, including L-nucleosides and analogs like acyclovir, compared to the more constrained active site of human TK. The enzyme's flexible "LID region," which closes over the active site upon substrate binding, also contributes to its catalytic activity and broad specificity. Evidence suggests that HSV-1 TK possesses dual thymidine and thymidylate kinase activities, with both substrates potentially sharing a common active site.

Implications for Antiviral Drug Activation Mechanisms

The selective phosphorylation of this compound by viral kinases is the basis for its mechanism as an antiviral prodrug. Prodrugs are inactive compounds that are converted into their active, toxic forms within infected cells by viral enzymes.

The process for this compound and other nucleoside analogs involves a three-step intracellular phosphorylation:

Monophosphorylation: this compound is first converted to this compound monophosphate by the virally encoded thymidine kinase (e.g., HSV-1 TK). This is the key selectivity step, as human TK does not efficiently perform this conversion.

Diphosphorylation: Cellular kinases, such as guanylate kinase, then convert the monophosphate form to a diphosphate.

Triphosphorylation: Finally, other cellular kinases produce the active this compound triphosphate.

This resulting triphosphate analog acts as an antimetabolite. It competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, it acts as a chain terminator, halting further replication of the viral genome and thus inhibiting viral multiplication. This targeted activation within infected cells minimizes toxicity to uninfected host cells, offering a significant therapeutic advantage.

Enzymatic Regulation and Feedback Mechanisms in this compound Pathways

The metabolic pathways that produce thymidine are part of the larger pyrimidine biosynthesis network, which is tightly controlled by enzymatic regulation and feedback mechanisms to maintain a balanced pool of nucleotides for processes like DNA replication.

The de novo pyrimidine synthesis pathway is primarily regulated at its initial, rate-limiting step. This step is catalyzed by the enzyme Carbamoyl Phosphate Synthetase II (CPS II) in the cytoplasm. The activity of CPS II is subject to allosteric regulation. It is activated by phosphoribosyl pyrophosphate (PRPP) and ATP, which signal a need for nucleotide synthesis.

Conversely, the pathway is controlled by negative feedback inhibition from its end-products. Uridine (B1682114) triphosphate (UTP), a downstream product of the pathway, acts as a potent allosteric inhibitor of CPS II. When UTP levels are high, it binds to CPS II and reduces its activity, thereby downregulating the entire pathway to prevent the overproduction of pyrimidines. Similarly, cytidine (B196190) triphosphate (CTP) provides feedback inhibition on the CTP synthetase enzyme, which converts UTP to CTP, ensuring a proper balance between uridine and cytidine nucleotides. These feedback loops are crucial for conserving cellular energy and resources by matching nucleotide production to the cell's immediate needs.

Biological and Biomedical Research Applications of L Thymidine

L-Thymidine in Antiviral Research and Therapeutics

This compound and its analogs have demonstrated notable efficacy as antiviral agents, primarily targeting hepatitis B virus (HBV) and herpes simplex virus (HSV).

Potent Antiviral Efficacy against Hepatitis B Virus (HBV)

This compound, also known as Telbivudine, is a potent inhibitor of HBV replication. medchemexpress.comnatap.orgscbt.com It is the L-enantiomer of the natural D-thymidine. nih.gov Research has shown that L-nucleoside analogues like this compound are recognized by viral enzymes but not typically by normal mammalian enzymes, which can result in minimal host toxicity and effective antiviral activity. ekb.eg Specifically, the β-L-2'-deoxynucleoside structure, with its 3'-OH group on the β-L-2'-deoxyribose, confers specific anti-hepadnavirus activity. nih.govnih.gov

Studies have identified this compound (L-dT) and β-L-2'-deoxycytidine (L-dC) as powerful and highly specific inhibitors of HBV replication both in laboratory settings (in vitro) and in living organisms (in vivo). nih.govasm.orgasm.org The 50% effective concentration (EC₅₀) for these compounds in 2.2.15 cells, a human hepatoma cell line that produces HBV, is between 0.19 and 0.24 μM. nih.govasm.orgnih.gov

Inhibition of Herpes Simplex Virus (HSV) Growth

This compound has been shown to effectively inhibit the growth of Herpes Simplex Virus type 1 (HSV-1). nih.govacs.org The antiviral activity of this compound against HSV-1 stems from its specific interaction with the viral thymidine (B127349) kinase (TK). nih.gov While human TK does not recognize L-enantiomers, HSV-1 TK can phosphorylate this compound to its monophosphate form with an efficiency similar to that of the natural D-thymidine. nih.govacs.org This phosphorylation is a critical step for the drug's antiviral action.

This compound markedly reduces the multiplication of HSV-1 in HeLa cells. nih.gov This selective phosphorylation by the viral enzyme is a key factor in the low toxicity of this compound to host cells. nih.govacs.org Furthermore, this compound monophosphate acts as a competitive inhibitor of the viral thymidylate kinase (TMPK), the enzyme responsible for the subsequent phosphorylation step. portlandpress.com This dual action of being a substrate for TK and an inhibitor for TMPK contributes to its antiviral efficacy.

Mechanisms of this compound Analogues as Antiviral Agents

The antiviral mechanism of L-nucleoside analogues like this compound is similar to that of their natural D-counterparts, despite their unnatural stereochemistry. asm.org The process involves several key steps:

Cellular Uptake: The nucleoside analogues enter the cell.

Phosphorylation: Inside the cell, they are converted into their 5'-triphosphate form by cellular or viral kinases. asm.orgmdpi.com The efficiency of this phosphorylation can vary between cell types and is a crucial determinant of the drug's antiviral activity. mdpi.com For this compound in HSV-infected cells, the initial phosphorylation is catalyzed by the viral thymidine kinase. nih.gov

Inhibition of Viral Polymerase: The resulting triphosphate analogue competes with the natural nucleoside triphosphates for the viral DNA polymerase. nih.govasm.org

Chain Termination: Upon incorporation into the growing viral DNA chain, the analogue acts as a chain terminator, halting further DNA elongation. nih.govasm.org

The "unnatural" L-configuration of these nucleosides often leads to greater metabolic stability and a more favorable toxicological profile compared to their D-enantiomers. unirioja.es

In Vitro and In Vivo Efficacy Studies

The antiviral efficacy of this compound and its analogs has been demonstrated in both laboratory and animal studies.

In Vitro Studies:

this compound (Telbivudine) is active against HBV in 2.2.15 cells with a 50% effective concentration (EC₅₀) of 0.19 μM. caymanchem.comcaymanchem.com It is selective for HBV, showing significantly less activity against HIV-1, HSV-1, HSV-2, and influenza A and B (EC₅₀s >100 μM). caymanchem.comcaymanchem.com

this compound (L-dT) and β-L-2'-deoxycytidine (L-dC) have shown potent inhibition of HBV replication in 2.2.15 cells, with EC₅₀ values of 0.19 to 0.24 μM. nih.govasm.orgnih.gov

In studies with HSV-1, this compound significantly reduced viral multiplication in HeLa cells. nih.gov

In Vivo Studies:

In the woodchuck model of chronic HBV infection, this compound has been shown to reduce the viral load in a dose-dependent manner. nih.govnih.govcaymanchem.com Reductions of as much as 10⁸ genome equivalents/ml of serum have been observed. nih.govnih.gov

A combination of L-dT and L-dC demonstrated potent antiviral synergy in the woodchuck model. asm.org

Early phase clinical trials in patients with chronic HBV showed that this compound treatment led to significant reductions in HBV DNA levels. natap.orgnih.govasm.org

This compound in Cancer Biology and Proliferation Imaging

Beyond its antiviral applications, derivatives of this compound are crucial tools in oncology, particularly for imaging cancer cell proliferation.

[¹⁸F]FLT as a Radiotracer for PET Imaging of Cancer Cell Proliferation

3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a radiolabeled analog of this compound, is a key radiotracer used in Positron Emission Tomography (PET) to visualize and quantify cancer cell proliferation in vivo. aacrjournals.orgnih.govopenmedscience.com

The principle behind [¹⁸F]FLT-PET imaging lies in the activity of the enzyme thymidine kinase 1 (TK1). aacrjournals.orgnih.gov TK1 is a key enzyme in the pyrimidine (B1678525) salvage pathway for DNA synthesis and its expression is tightly regulated with the cell cycle, being highest during the S-phase (the DNA synthesis phase). aacrjournals.orgnih.gov

The process is as follows:

Uptake: [¹⁸F]FLT is transported into proliferating cells via nucleoside transporters. aacrjournals.orgresearchgate.netbookpi.org

Phosphorylation and Trapping: Once inside the cell, [¹⁸F]FLT is phosphorylated by TK1. aacrjournals.orgresearchgate.net This phosphorylation traps the radiotracer within the cell, as the phosphorylated form cannot easily cross the cell membrane. aacrjournals.orgresearchgate.netbookpi.org

Imaging: The accumulation of [¹⁸F]FLT in tissues, which is proportional to TK1 activity, is then detected by a PET scanner, providing a non-invasive measure of cell proliferation. nih.govresearchgate.net

Cellular Uptake and Trapping Mechanisms of this compound Analogues in Proliferating Cells

The entry of this compound analogues, such as the PET imaging agent 3'-deoxy-3'-[18F]fluoro-L-thymidine ([18F]FLT), into proliferating cells is a critical first step for their function as diagnostic and therapeutic agents. bookpi.orgopenmedscience.com This process is primarily mediated by nucleoside transport proteins that facilitate the movement of these molecules across the cell membrane. bookpi.orgopenmedscience.com

Once inside the cell, these analogues are phosphorylated by the enzyme thymidine kinase 1 (TK1). openmedscience.comdermatoljournal.com This phosphorylation effectively "traps" the analogue within the cell, as the resulting phosphorylated compound cannot easily exit through the nucleoside transporters. bookpi.orgopenmedscience.com This trapping mechanism is particularly effective in rapidly dividing cancer cells, which often exhibit elevated levels of TK1 activity. dermatoljournal.comnih.gov

Several types of nucleoside transporters are involved in the uptake of thymidine and its analogues. The human equilibrative nucleoside transporter 1 (hENT1) is a major transporter for both thymidine and [18F]FLT. snmjournals.org Studies have shown that as cells enter the cell cycle and begin to proliferate, the levels of hENT1 on the cell membrane increase, leading to a higher uptake of these compounds. snmjournals.org In addition to hENT1, other transporters like hENT2 and human concentrative nucleoside transporters (hCNT1 and hCNT2) have also been implicated in the uptake of [18F]FLT in certain cancer cells, such as breast cancer. bookpi.org Interestingly, the transport of some analogues, like 3H-FMAU, is dominated by hENT2, while passive diffusion also plays a significant role in the transport of [18F]FLT. snmjournals.org

The efficiency of this uptake and trapping mechanism is influenced by the competition between the exogenous analogue and endogenous thymidine for both the transporters and TK1. researchgate.net The levels of endogenous thymidine can be regulated by another enzyme, thymidine phosphorylase (TP), which degrades thymidine. researchgate.net Therefore, the interplay between the expression of nucleoside transporters, TK1 activity, and TP levels ultimately determines the extent of accumulation of this compound analogues in proliferating cells. researchgate.net

This compound Kinase 1 (TK1) as a Biomarker for Cancer Progression and Immunotherapy Target

Thymidine Kinase 1 (TK1) is an enzyme that plays a crucial role in the DNA salvage pathway, recycling thymidine for the synthesis of new DNA. dermatoljournal.comresearchgate.net Its expression is tightly linked to the cell cycle, with levels peaking during the S phase when DNA replication occurs. dermatoljournal.comd-nb.info In the context of cancer, TK1 has emerged as a significant biomarker due to its consistent upregulation in various malignancies, including lung, breast, colon, and prostate cancers. dermatoljournal.comresearchgate.net

Beyond its role as a biomarker, TK1 is also being explored as a potential target for immunotherapy. dermatoljournal.comresearchgate.net The rationale behind this lies in the observation that TK1 can be found on the surface of cancer cells but not on normal, healthy cells. scirp.orgaacrjournals.org This differential expression presents an opportunity to develop targeted therapies, such as monoclonal antibodies or CAR T-cell therapies, that can specifically recognize and attack cancer cells expressing TK1 on their membrane. dermatoljournal.comaacrjournals.org Research has shown that silencing TK1 expression can reduce the invasive potential of cancer cells, further supporting its role as a therapeutic target. scirp.org In hepatocellular carcinoma (HCC), TK1 has been implicated in the tumor immune response and is considered a potential immunotherapy target. nih.gov

Table 1: TK1 Expression and its Clinical Significance in Various Cancers

Cancer TypeTK1 ExpressionClinical CorrelationReference(s)
Lung, Colon, Breast, ProstateElevated in seraMarker for malignancy and cancer stage. dermatoljournal.com
Oral Squamous Cell Carcinoma (OSCC)Overexpressed in tissuesCorrelates with poor overall survival and metastatic potential. mdpi.com
Hepatocellular Carcinoma (HCC)Significantly up-regulatedAssociated with pathological stage, tumor stage, and lymph node metastasis. nih.gov
Breast CancerFound on cell surfacePotential for targeted immunotherapy. aacrjournals.org
Multiple CancersUpregulatedUniversal marker for malignancy. d-nb.inforesearchgate.net

Role of Thymidine Phosphorylase (TP) in Tumor Angiogenesis and Growth

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme with a pivotal role in tumor progression. uah.esspandidos-publications.comnih.gov It is frequently overexpressed in a wide array of solid tumors, and this high expression is often associated with increased tumor aggressiveness and a poor prognosis for the patient. uah.esresearchgate.net

One of the key functions of TP in cancer is its ability to promote angiogenesis, the formation of new blood vessels. spandidos-publications.comnih.gov This process is essential for tumor growth and metastasis, as it supplies the tumor with the necessary oxygen and nutrients. nih.gov The angiogenic activity of TP is dependent on its enzymatic function. nih.govnih.gov TP catalyzes the conversion of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate, which is then converted to 2-deoxy-D-ribose. nih.govdoi.org This metabolite, 2-deoxy-D-ribose, acts as a signaling molecule that can directly stimulate the migration of endothelial cells, a critical step in angiogenesis. uah.es It also stimulates the secretion of other angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) from both cancer cells and surrounding stromal cells. uah.esspandidos-publications.com

In addition to promoting angiogenesis, TP also contributes to tumor growth by protecting cancer cells from apoptosis (programmed cell death), particularly under conditions of cellular stress such as hypoxia (low oxygen). uah.esdoi.org The expression of TP in tumors can be upregulated by various factors, including inflammatory cytokines, hypoxia, and even radio- and chemotherapy. uah.esdoi.org High levels of TP are found not only in the cancer cells themselves but also in tumor-associated macrophages, which are immune cells that can contribute to tumor progression. uah.es

This compound Metabolism in Relation to Tumor Resistance and Chemotherapeutic Activation

The metabolism of this compound, particularly the enzymes involved, plays a dual and complex role in cancer, influencing both tumor resistance to therapy and the activation of certain chemotherapeutic drugs. uah.esnih.gov The two key enzymes at the center of this are thymidine phosphorylase (TP) and thymidine kinase 1 (TK1).

TP, in addition to its role in angiogenesis, can contribute to tumor resistance. aacrjournals.org High levels of TP have been associated with resistance to both radiotherapy and cytotoxic chemotherapy in some cancers, such as squamous cell head and neck cancer. aacrjournals.org The mechanisms behind this resistance are multifaceted. TP can protect cancer cells from apoptosis induced by various stressors, including DNA-damaging agents and hypoxia. uah.esfrontiersin.org By promoting cell survival, TP can help tumors withstand the effects of treatment.

Conversely, TP is also essential for the activation of the widely used fluoropyrimidine prodrug, capecitabine (B1668275). uah.esresearchgate.net Capecitabine is converted into the active anticancer agent 5-fluorouracil (B62378) (5-FU) through a series of enzymatic steps, with TP catalyzing the final conversion. researchgate.net This creates a therapeutic paradox: while TP promotes tumor growth and resistance, its activity is necessary for the efficacy of capecitabine. uah.esresearchgate.net Clinical strategies have been explored to exploit this by combining capecitabine with agents that induce TP expression, such as taxanes or radiotherapy, to enhance the drug's antitumor effect. uah.es

TK1 also plays a role in the context of chemotherapy. Increased TK1 levels are often observed after DNA damage caused by chemotherapy or radiation. dermatoljournal.comscirp.org This is thought to be a mechanism for cancer cells to increase their supply of nucleotides for DNA repair, thereby promoting their survival and contributing to treatment resistance. scirp.org

Furthermore, the catabolism of thymidine mediated by TP can provide cancer cells with an alternative energy source. nih.gov Thymidine can be broken down into metabolites that can enter the glycolytic pathway, helping cancer cells survive under nutrient-deprived conditions. nih.gov This metabolic flexibility can also contribute to tumor resistance. nih.gov

Table 2: Dual Roles of Thymidine Phosphorylase (TP) in Cancer Therapy

Role of TPMechanismTherapeutic ImplicationReference(s)
Promotes Tumor Resistance Protects against apoptosis induced by hypoxia and chemotherapy.TP inhibitors could be used to overcome resistance and inhibit angiogenesis. uah.esaacrjournals.orgfrontiersin.org
Activates Chemotherapy Catalyzes the conversion of capecitabine to its active form, 5-fluorouracil (5-FU).Combining capecitabine with TP-inducing agents may enhance its efficacy. uah.esresearchgate.netresearchgate.net
Metabolic Reprogramming Thymidine catabolism can supply carbon sources for the glycolytic pathway, aiding cell survival under nutrient deprivation.Targeting this metabolic pathway could be a strategy to overcome resistance. nih.gov

This compound in Nucleic Acid Structural and Functional Studies

Incorporation of this compound into DNA and RNA Strands

The incorporation of thymidine and its analogues into newly synthesized DNA is a fundamental technique for studying DNA replication and cell proliferation. nih.govgriffith.edu.authermofisher.com This process relies on the cell's natural DNA synthesis machinery. During the S-phase of the cell cycle, dividing cells take up exogenous thymidine or its analogues, which are then phosphorylated and incorporated into the growing DNA strands. nih.govgriffith.edu.au

Historically, radiolabeled thymidine, such as tritiated thymidine (3H-thymidine), was used to track DNA synthesis. nih.govgriffith.edu.authermofisher.com However, this method has been largely superseded by the use of halogenated thymidine analogues like 5-bromo-2-deoxyuridine (BrdU), 5-chlorodeoxyuridine (CldU), and 5-iododeoxyuridine (IdU). nih.govgriffith.edu.au These analogues are structurally similar to thymidine and are readily incorporated into replicating DNA. nih.govgriffith.edu.aunih.gov Their presence can then be detected using specific antibodies, allowing for the identification and characterization of dividing cells. nih.govgriffith.edu.au

While thymidine is a component of DNA, its incorporation into RNA is generally very low. asm.org Studies have shown that the amount of thymidine incorporated into alkali-labile material (primarily RNA) is negligible compared to its incorporation into alkali-stable DNA. asm.org

The ability to incorporate thymidine analogues into DNA is not universal across all organisms. For instance, fungi like the fission yeast Schizosaccharomyces pombe lack the necessary thymidine salvage pathway for the uptake and phosphorylation of exogenous thymidine. nih.gov To overcome this, researchers have engineered these organisms to express a human nucleoside transporter and a viral thymidine kinase, enabling the use of thymidine analogues for studying DNA replication in these systems. nih.gov

The incorporation of these analogues has been instrumental in various fields of biological research, from understanding the fundamental mechanisms of DNA replication to studying neurogenesis and the effects of various therapeutic agents. nih.govgriffith.edu.au However, it's important to note that the detection of some analogues, like BrdU, requires DNA denaturation, which can disrupt cellular structures and limit certain types of concurrent analyses. nih.gov

Impact of this compound on G-Quadruplex Structure Stability and Topology

Studies have shown that single substitutions of this compound in the loops of G-quadruplex structures, such as the thrombin binding aptamer (TBA), generally lead to a destabilization of the quadruplex. core.ac.ukresearchgate.net The degree of destabilization can be position-dependent, with modifications at certain loop positions having a more pronounced effect than others. core.ac.uk For example, in one study, substituting this compound at positions 3, 4, and 7 of the TBA loop resulted in a smaller destabilization compared to modifications with other synthetic nucleotides, suggesting that the this compound modification is more permissive in these positions. core.ac.uk

The length of the thymidine-containing loops also plays a crucial role. mdpi.com For instance, the presence of an additional thymidine in a loop can destabilize the G-quadruplex structure. mdpi.com In contrast, replacing adenine (B156593) with thymine in the loops of human telomeric G-quadruplexes has been shown to decrease their thermal stability. researchgate.net

Fidelity and Compatibility of Mirror-Image this compound in Transcription by RNA Polymerases

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. This process is mediated by enzymes that are overwhelmingly homochiral, meaning they recognize and process substrates of a specific stereoisomer, in this case, D-nucleic acids and L-amino acids. westlake.edu.cnacs.org The concept of a "mirror-image" biological system, utilizing L-nucleic acids and D-proteins, has emerged as a fascinating area of research with potential applications in biotechnology and medicine. westlake.edu.cnacs.orgresearchgate.net A critical component of realizing such a system is understanding the interaction between mirror-image components and the natural enzymatic machinery, specifically the fidelity and compatibility of this compound during transcription by RNA polymerases (RNAPs).

Due to the high stereoselectivity of natural polymerases, L-nucleotides are not their typical substrates. nih.gov However, studies have investigated the effects of incorporating this compound (L-T) into a DNA template on transcription by T7 RNA polymerase. When a single L-T was placed in the transcribed region of a DNA template, T7 RNAP was able to proceed and produce a full-length RNA transcript, although with varying efficiencies depending on the position. nih.gov Remarkably, no mismatches were detected opposite the L-T in the template, indicating that the fidelity of transcription was maintained in this context. nih.gov

However, the introduction of L-T did impact the kinetics of transcription. Kinetic analysis revealed significant delays in the incorporation of nucleotides at specific positions downstream of the L-T modification. nih.gov Interestingly, placing the L-T in the non-transcribed region of the DNA did not cause a noticeable change in transcription efficiency. nih.gov The situation changed dramatically when two consecutive or internally placed L-T residues were introduced into the transcribed region; in these cases, no transcripts were detected, suggesting a complete block of transcription. nih.gov

The development of synthetic mirror-image polymerases, composed of D-amino acids, has been a significant breakthrough in the field. westlake.edu.cnnih.govacs.org These artificial enzymes are designed to replicate and transcribe mirror-image L-DNA. For instance, a chemically synthesized mirror-image T7 RNA polymerase, a 100 kDa protein, has been created that can efficiently and faithfully transcribe full-length mirror-image ribosomal RNAs from a double-stranded L-DNA template. westlake.edu.cnacs.org This achievement is a major step towards constructing a functional mirror-image ribosome, a key component for synthesizing D-proteins. acs.orgacs.org

Early work in this area included the synthesis of a mirror-image version of the African swine fever virus polymerase X (ASFV pol X), which demonstrated the ability to elongate an L-DNA primer with L-dNTPs. westlake.edu.cnnih.gov Subsequently, more robust and thermostable mirror-image polymerases, such as a mutant of Sulfolobus solfataricus DNA polymerase IV (Dpo4), were developed, enabling mirror-image PCR and the assembly of an L-DNA gene. westlake.edu.cnnih.gov The creation of a high-fidelity mirror-image Pfu DNA polymerase has further advanced the field, allowing for the accurate assembly of kilobase-long mirror-image genes. westlake.edu.cnacs.org

These research findings highlight the intricate relationship between the chirality of the DNA template and the function of RNA polymerases. While a single mirror-image nucleotide like this compound can be tolerated with high fidelity by a natural polymerase, multiple insertions can halt the process. The successful synthesis and application of mirror-image polymerases demonstrate the feasibility of creating a parallel biological system, opening new avenues for synthetic biology and the development of novel biotherapeutics resistant to natural enzymatic degradation. acs.orgresearchgate.net

This compound Analogues for Tracking DNA Synthesis and Cell Proliferation Kinetics

The study of DNA synthesis and cell proliferation is fundamental to many areas of biomedical research, from cancer biology to developmental biology. A powerful technique for these investigations involves the use of thymidine analogues, which are molecules structurally similar to the natural nucleoside thymidine and can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.govgriffith.edu.au By tagging dividing cells in this manner, researchers can characterize their proliferative activity and kinetics. nih.govbohrium.com

Historically, tritiated thymidine ([³H]thymidine) was employed, with its detection relying on the technically demanding process of autoradiography. nih.govgriffith.edu.au This method was largely superseded by the use of halogenated analogues, most notably 5-bromo-2'-deoxyuridine (B1667946) (BrdU). nih.govgriffith.edu.au The detection of incorporated BrdU is achieved through the use of specific antibodies, a technique that has been utilized in thousands of studies. nih.govgriffith.edu.au However, a significant drawback of BrdU is that its detection requires DNA denaturation, a harsh treatment that can compromise the structural and molecular integrity of the cells under investigation. nih.govgriffith.edu.au

A major advancement in this field came with the introduction of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). nih.govgriffith.edu.au EdU is a thymidine analogue that contains a terminal alkyne group. pnas.org This alkyne group can be readily detected via a copper(I)-catalyzed [3+2] cycloaddition reaction with a fluorescently labeled azide (B81097), a process commonly known as "click chemistry." nih.govpnas.org This detection method is rapid, highly sensitive, and, crucially, does not require DNA denaturation. nih.govpnas.org The preservation of cellular integrity allows for the multiplexing of EdU labeling with other experimental assays, expanding its applicability. nih.govgriffith.edu.au

The choice of thymidine analogue can influence experimental outcomes, as these molecules are not without biological effects. The presence of thymidine analogues can lead to mutations, DNA damage, and delays in the cell cycle. plos.org Therefore, optimizing the labeling procedure by using the appropriate analogue at low concentrations and for short pulse durations is critical to mitigate these effects. plos.org

Researchers have also utilized other halogenated thymidine analogues, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU), which, like BrdU, are detected with specific antibodies. griffith.edu.auplos.org These different analogues can be used in combination for dual-pulse labeling experiments to gain more detailed insights into cell cycle kinetics. plos.orgthermofisher.com For example, sequential administration of CldU and IdU can be used to label cells in successive S-phases, allowing for the tracking of cell division and lineage progression. plos.org

Table 1: Comparison of Common Thymidine Analogues for Tracking DNA Synthesis

Analogue Detection Method Key Advantages Key Disadvantages
[³H]thymidine Autoradiography Standard for DNA synthesis measurement. snmjournals.org Radioactive, cumbersome to work with. pnas.org
BrdU Antibody-based Widely used and well-established. nih.govoncotarget.com Requires DNA denaturation, which can damage samples. nih.govthermofisher.com
EdU Click Chemistry Rapid, highly sensitive, no DNA denaturation required, allows for multiplexing. nih.govpnas.org Can cause DNA damage and cell cycle alterations at high concentrations. oncotarget.com
CldU/IdU Antibody-based Can be used for dual-pulse labeling with BrdU or each other. griffith.edu.auplos.org Requires DNA denaturation; potential for antibody cross-reactivity. plos.org

The ability to accurately track DNA synthesis and cell proliferation is essential for understanding both normal physiological processes and the pathology of diseases like cancer. The development of a variety of this compound analogues, each with its own set of advantages and disadvantages, provides researchers with a powerful toolkit to investigate these fundamental cellular events.

Application in Stem Cell Research and Cell Fate Determination

The study of stem cells, with their unique properties of self-renewal and differentiation, heavily relies on methods to track cell division and determine the subsequent fate of daughter cells. This compound analogues have proven to be invaluable tools in this field, enabling researchers to unravel the complex processes governing stem cell behavior. nih.govgriffith.edu.au

The incorporation of thymidine analogues like BrdU and EdU allows for the labeling and tracking of proliferating stem cell populations. nih.govgriffith.edu.au This is crucial for understanding how stem cells respond to various stimuli, including injury and developmental cues. For instance, in studies of muscle stem cells, sequential labeling with different halogenated thymidine analogues (CldU and IdU) has been used to follow cell divisions during tissue regeneration. plos.org These experiments have revealed a high frequency of non-random segregation of DNA template strands during the proliferative expansion of these stem cells. plos.org

This phenomenon, where one daughter cell inherits the older template DNA strands and the other inherits the newer strands, is strongly associated with asymmetric cell division and divergent cell fates. plos.org Specifically, the daughter cell that inherits the older templates tends to maintain a more immature, stem-like phenotype, while the daughter cell receiving the newer templates is more likely to differentiate. plos.org This suggests a mechanism by which template strand age is monitored during stem cell lineage progression, a concept central to the "immortal strand hypothesis" which posits that stem cells may protect themselves from mutations by segregating the original template DNA. plos.org

Furthermore, the length of the cell cycle in progenitor cells has been directly linked to cell fate determination. By employing a triple thymidine analogue labeling method (IdU, BrdU, and EdU), researchers have been able to distinguish between progenitor cells undergoing short versus long cell cycles in the medial ganglionic eminence (MGE), a source of cortical interneurons. oup.com This work provided direct evidence that MGE progenitors with shorter cell cycles predominantly give rise to somatostatin-positive (SST+) interneurons, whereas those with longer cell cycles mainly generate parvalbumin-positive (PV+) interneurons. oup.com

In the context of cell-based therapies, controlling the proliferation of transplanted stem cells is a critical safety concern to prevent unwanted growth or tumor formation. nih.govmdpi.com One approach involves genetically modifying stem cells to make their proliferation dependent on an external supply of thymidine. nih.gov By inactivating the gene for thymidylate synthase (TYMS), an enzyme essential for nucleotide metabolism, researchers have created pluripotent stem cells that only proliferate when thymidine is added to their environment. nih.gov These engineered cells can be successfully differentiated into therapeutic cell types, such as pancreatic beta cells, and their proliferation can be controlled. nih.gov After differentiation, the resulting post-mitotic cells no longer require thymidine supplementation to function. nih.gov

Another strategy to enhance the safety of cell therapies is the introduction of "suicide genes," such as herpes simplex virus thymidine kinase (HSV-TK). nih.govplos.org Stem cells engineered to express HSV-TK can be selectively eliminated by administering the prodrug ganciclovir. plos.org This provides a safety switch to ablate any undifferentiated or tumorigenic cells after transplantation. plos.org

Table 2: Applications of this compound and its Analogues in Stem Cell Research

Application This compound Analogue/Method Research Finding/Outcome
Tracking Asymmetric Division Sequential CldU/IdU labeling Daughter cells inheriting older DNA templates retain a more immature phenotype. plos.org
Cell Fate Determination Triple labeling (IdU, BrdU, EdU) Cell cycle length in MGE progenitors influences interneuron subtype determination. oup.com
Controlling Proliferation TYMS gene inactivation Stem cell proliferation becomes dependent on exogenous thymidine. nih.gov
Safety Switch in Cell Therapy HSV-TK expression Allows for the selective elimination of transplanted cells with a prodrug. nih.govplos.org

The use of this compound and its analogues in stem cell research has provided profound insights into the fundamental mechanisms of self-renewal, differentiation, and cell fate determination. These tools are not only crucial for basic research but also for the development of safer and more effective stem cell-based therapies.

Advanced Analytical and Methodological Approaches for L Thymidine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in defining the molecular structure and behavior of L-thymidine and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, NMR studies have been instrumental in establishing its anomeric configuration and the conformation of the furanose ring. cdnsciencepub.comcdnsciencepub.com By analyzing the fine structure in the signals for the H-1', H-2', and H-2'' atoms, researchers can deduce the spatial arrangement of the substituents on the deoxyribose moiety. cdnsciencepub.comcdnsciencepub.com

Studies have shown that in an aqueous solution, this compound exhibits considerable conformational purity, adopting a plausible conformation where the large substituents on the furanose ring are in partially staggered orientations. cdnsciencepub.comcdnsciencepub.com This information is derived from interpreting the spin-spin coupling constants in the NMR spectrum. cdnsciencepub.com For instance, the coupling of H-1' with the 2-hydrogens provides data on the dihedral angles, which in turn defines the ring's pucker. cdnsciencepub.com Furthermore, NMR has been used to investigate the conformational effects of modifications to thymidine (B127349), such as the introduction of a 3'-S-phosphorothiolate group, which can shift the sugar ring's conformation from a "south" to a "north" pucker. nih.gov

Table 1: Key NMR Parameters for Conformational Analysis of Thymidine

ParameterSignificance in Conformational AnalysisTypical Findings for this compound
Chemical Shift (δ) Provides information about the electronic environment of each proton.Distinct signals for H-1', H-2', H-2'', etc., allow for assignment and structural analysis. cdnsciencepub.com
Spin-Spin Coupling Constant (J) Reveals the dihedral angles between adjacent protons, which is crucial for determining the sugar pucker and overall conformation. cdnsciencepub.comThe average coupling of H1' with the 2-hydrogens is approximately 7.0 ± 0.2 c.p.s., suggesting specific dihedral angles. cdnsciencepub.com
Nuclear Overhauser Effect (NOE) Provides information on the through-space proximity of protons, helping to define the overall 3D structure.Used in more complex structural determinations of thymidine-containing oligonucleotides.

UV and Circular Dichroism (CD) spectroscopy are essential techniques for assessing the structural stability of this compound and its derivatives, particularly when they are part of larger structures like oligonucleotides or when interacting with proteins. rcsb.orgnih.gov CD spectroscopy is especially sensitive to the conformational changes in chiral molecules like nucleosides and is widely used to study the secondary structure of proteins and nucleic acids. researchgate.netoup.com

In the context of this compound, CD spectroscopy can monitor changes in DNA conformation upon the binding of small molecules. researchgate.net Thermal denaturation studies monitored by CD spectroscopy can determine the melting temperature (Tm) of a DNA structure, which is a key indicator of its stability. nih.gov For example, research on Herpes Simplex Virus type 1 thymidine kinase (TKHSV1) has shown that the binding of substrates like thymidine induces a more ordered and stable conformation in the enzyme, as observed by an increase in the CD signal at 222 nm. rcsb.orgnih.gov The far-UV CD spectra of proteins rich in α-helices, like TKHSV1, typically show a double minimum at 222 and 209 nm. nih.gov Single this compound substitutions in G-quadruplex structures have been shown to cause destabilization. researchgate.net

Table 2: Application of UV and CD Spectroscopy in this compound Research

TechniqueApplicationKey Findings
UV Spectroscopy Monitors thermal denaturation of DNA structures containing this compound to assess stability. researchgate.netUsed in conjunction with CD to evaluate the influence of buffer conditions on oligonucleotide stability. researchgate.net
Circular Dichroism (CD) Spectroscopy Analyzes the secondary structure of proteins interacting with thymidine and the conformational changes in DNA. rcsb.orgresearchgate.netLigand-free TKHSV1 is less ordered and stable compared to the enzyme bound with thymidine. rcsb.orgnih.gov
CD Thermal Denaturation Determines the melting temperature (Tm) as a measure of the thermal stability of this compound-containing structures. nih.govCan be used to estimate binding constants for new thymidine kinase substrates. rcsb.org

Fourier-transform infrared (FTIR) and proton nuclear magnetic resonance (1H-NMR) spectroscopy are workhorse techniques for the characterization of newly synthesized derivatives of this compound. These methods confirm the successful attachment of various chemical groups to the thymidine scaffold. mdpi.comscielo.org.mxmedipol.edu.tr

FTIR spectroscopy is used to identify the functional groups present in a molecule. For instance, in the synthesis of 5'-O-(palmitoyl)thymidine, the presence of a carbonyl (-CO) stretching band around 1702 cm⁻¹ and a hydroxyl (-OH) stretching band between 3406–3501 cm⁻¹ in the FTIR spectrum confirms the acylation. mdpi.com

1H-NMR spectroscopy provides detailed information about the structure of the molecule by showing the chemical environment of each proton. medipol.edu.tr When acylating thymidine, the appearance of new signals corresponding to the protons of the acyl group, and the downfield shift of the protons at the position of substitution (e.g., H-5'), confirm the successful synthesis of the derivative. medipol.edu.tr For example, in the characterization of 5'-O-(palmitoyl)thymidine, multiplets corresponding to the protons of the palmitoyl (B13399708) chain are observed in the 1H-NMR spectrum. mdpi.com

Table 3: Spectroscopic Data for Characterization of a Thymidine Derivative (5'-O-(palmitoyl)thymidine)

Spectroscopic TechniqueKey Spectral FeatureInterpretation
FTIR Band at 1702 cm⁻¹Carbonyl (-CO) stretching, indicating the presence of the palmitoyl group. mdpi.com
FTIR Band at 3406–3501 cm⁻¹Hydroxyl (-OH) stretching. mdpi.com
¹H-NMR Multiplet at δ 2.32Protons of the -CH₂- group adjacent to the carbonyl of the palmitoyl chain. mdpi.com
¹H-NMR Multiplet at δ 1.29Protons of the long methylene (B1212753) chain of the palmitoyl group. mdpi.com
¹H-NMR Triplet at δ 0.90Protons of the terminal methyl group of the palmitoyl chain. mdpi.com

Radiometric and Imaging Techniques

Radiolabeled this compound and its analogs are invaluable tools for non-invasively studying cellular proliferation and DNA synthesis in vivo.

Positron Emission Tomography (PET) using 2-[¹¹C]thymidine is a method for imaging cellular proliferation. nih.gov However, the quantitative analysis is complex due to the presence of labeled metabolites. nih.gov To address this, a five-compartment kinetic model has been developed to describe the behavior of [¹¹C]thymidine and its metabolites, allowing for the estimation of the rate of thymidine incorporation into DNA. nih.gov

Autoradiography and immunofluorescence are well-established techniques for detecting the incorporation of this compound analogues into newly synthesized DNA, thereby identifying dividing cells. nih.govgriffith.edu.auresearchgate.net

Historically, tritiated thymidine ([³H]thymidine) was used in conjunction with autoradiography to label mitotically active cells. nih.govgriffith.edu.au This method was technically demanding and has been largely superseded by the use of halogenated analogues like 5-bromo-2-deoxyuridine (BrdU). nih.govgriffith.edu.au BrdU and other analogues such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU) are incorporated into DNA and can be detected using specific antibodies in immunofluorescence assays. nih.govpnas.org A significant drawback of this immunodetection method is the need for harsh DNA denaturation to allow antibody access, which can disrupt cellular structures. researchgate.netpnas.org

A more recent innovation is the use of 5-ethynyl-2′-deoxyuridine (EdU), which contains an alkyne group. nih.govresearchgate.net This group can be detected via a copper-catalyzed "click chemistry" reaction with a fluorescent azide (B81097) probe. nih.govresearchgate.net This method is rapid and preserves the structural integrity of the cells. nih.govgriffith.edu.auresearchgate.net

Table 4: Comparison of Techniques for Detecting this compound Analogue Incorporation

TechniqueThymidine AnalogueDetection MethodAdvantagesDisadvantages
Autoradiography [³H]ThymidineDetection of radioactive decay on photographic emulsion. nih.govgriffith.edu.auDirect labeling of DNA synthesis.Technically demanding, low resolution, time-consuming. nih.govpnas.org
Immunofluorescence 5-bromo-2-deoxyuridine (BrdU)Antibody-based detection. nih.govgriffith.edu.auHigher resolution than autoradiography.Requires harsh DNA denaturation. nih.govpnas.org
Click Chemistry 5-ethynyl-2′-deoxyuridine (EdU)Copper-catalyzed reaction with a fluorescent azide. nih.govresearchgate.netRapid, preserves cellular integrity, highly specific. nih.govgriffith.edu.auPotential cellular toxicity. pnas.org

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools for investigating the properties of this compound and its derivatives at a molecular level, enabling predictions of their behavior and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound and its derivatives, DFT calculations, often using the B3LYP functional, are employed to determine various electronic and structural properties. dergipark.org.trmdpi.combas.bg These studies optimize the molecular structures to find their most stable conformations and calculate key parameters that govern their reactivity. scirp.org

Important calculated properties include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are critical for understanding intermolecular interactions, particularly with biological targets. dergipark.org.trmdpi.com

Global Reactivity Descriptors: Parameters such as hardness, softness, and electrophilicity are calculated from FMO energies to quantify the molecule's reactivity. mdpi.com

These theoretical calculations provide fundamental insights into how structural modifications, such as acylation, affect the electronic properties and, consequently, the biological activity of thymidine analogues. dergipark.org.trmdpi.com

Table 2: Selected DFT-Calculated Parameters for Thymidine Derivatives

Compound/Derivative HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
Thymidine (Parent) -6.42 -0.87 5.55 5.89
5'-O-(lauroyl)thymidine -6.51 -0.99 5.52 6.45
5'-O-(myristoyl)thymidine -6.53 -1.01 5.52 6.67
5'-O-(4-chlorobenzoyl)thymidine -6.78 -1.54 5.24 4.98

Data derived from studies employing DFT (B3LYP/6-31G(d,p)) calculations. Actual values can vary based on the specific computational method and basis set used. scirp.orgphyschemres.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. scirp.orgscielo.org.mx This method is extensively used to study the interactions between this compound derivatives and their biological targets, such as viral or bacterial enzymes. mdpi.comscirp.org

The process involves:

Obtaining the 3D structures of the protein target (from databases like the Protein Data Bank) and the thymidine ligand (modeled and optimized, often using DFT). scielo.org.mx

Using docking software (e.g., AutoDock Vina) to systematically explore possible binding poses of the ligand within the protein's active site. scielo.org.mxresearchgate.net

Scoring the poses based on binding affinity (or docking score), which is an estimation of the binding free energy, typically in kcal/mol. researchgate.net

Docking studies reveal crucial information about the binding mode, including key interactions like hydrogen bonds and hydrophobic contacts between the ligand and specific amino acid residues of the protein. scirp.orgscielo.org.mx These insights are instrumental in structure-activity relationship (SAR) analysis and in the rational design of more potent inhibitors. mdpi.com For instance, docking studies have been performed on thymidine derivatives against targets like the main protease of SARS-CoV-2 and FimH adhesin of Escherichia coli. scielo.org.mxnih.gov

Table 3: Example of Molecular Docking Results for Thymidine Derivatives

Ligand Protein Target (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues
Thymidine E. coli FimH (1TR7) -5.8 Tyr48, Ile52, Gln133
5'-O-(decanoyl)thymidine E. coli FimH (1TR7) -6.9 Tyr48, Ile13, Phe1, Asp54
5'-O-(cinnamoyl)thymidine Candida albicans (1IYL) -7.4 Tyr132, Ser136
5'-O-palmitoylthymidine Monkeypox Virus Protein -8.5 Not specified

Binding affinities and interacting residues are illustrative and derived from various computational studies. mdpi.combas.bg

Computational tools for the Prediction of Activity Spectra for Substances (PASS) are used to forecast the likely biological activities of a molecule based on its chemical structure. bas.bgnih.gov The PASS algorithm compares the structure of a query molecule with a large database of known bioactive compounds and provides a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). bas.bgresearchgate.net

This approach is valuable for the early-stage assessment of novel this compound derivatives, helping to prioritize compounds for synthesis and experimental testing. nih.gov For various 5'-O-acyl thymidine derivatives, PASS has been used to predict a wide range of biological effects, including antibacterial, antiviral, antifungal, and anticarcinogenic activities. bas.bgscirp.orgresearchgate.net A Pa value greater than 0.7 suggests a high probability of exhibiting the activity in experiments, while values between 0.5 and 0.7 indicate a moderate probability. researchgate.net

Table 4: PASS-Predicted Biological Activities for a Series of Thymidine Derivatives

Biological Activity Probability to be Active (Pa) Range
Antiviral 0.64 < Pa < 0.81
Antibacterial 0.34 < Pa < 0.51
Antifungal 0.29 < Pa < 0.76
Anticarcinogenic 0.51 < Pa < 0.83

Data represents the range of predicted probabilities for various 5'-O-acyl thymidine derivatives from different studies. bas.bg

Bioinformatics provides powerful tools for the comparative analysis of metabolic pathways between different organisms, which is crucial for identifying unique enzymes that can serve as drug targets. researchgate.net By comparing the this compound metabolic pathways of a host and a pathogen, researchers can pinpoint enzymes present in the pathogen but absent in the host. researchgate.net

A key resource for this is the Kyoto Encyclopedia of Genes and Genomes (KEGG) database, which contains graphical maps of metabolic pathways. nih.govmdpi.com Researchers can map the genomic or proteomic data of the organisms of interest onto these reference pathways to visualize and compare their enzymatic repertoires. researchgate.netmdpi.com

For example, a comparative bioinformatic study of thymidine metabolism in Trypanosoma evansi (a parasite) and its camel host revealed a key difference: the parasite relies on nucleoside deoxyribosyltransferase (NDRT) for thymidine recycling, an enzyme that is absent in the host. researchgate.net This makes NDRT a promising and specific drug target. researchgate.net Other useful databases and software for such comparative analyses include BioCyc, MetaCyc, and Pathway Tools. nih.govsri.com

Biochemical and Cell-Based Assays

A variety of in vitro assays are fundamental for characterizing the biological effects of this compound and its analogues. These assays directly measure cellular processes like proliferation and viability.

The classic method for measuring cell proliferation is the thymidine incorporation assay . thermofisher.comnih.gov This assay relies on feeding cells with radiolabeled thymidine, typically [³H]-thymidine or [¹⁴C]-thymidine. revvity.com During cell division, this labeled nucleoside is incorporated into newly synthesized DNA. The amount of incorporated radioactivity, measured using a scintillation counter, is directly proportional to the rate of cell proliferation. thermofisher.comrevvity.com This technique is widely used in immunology and cancer research to assess the response of cells to various stimuli. revvity.com

More modern approaches have moved away from radioactivity. As discussed previously (Section 5.2.3), the EdU incorporation assay uses click chemistry for a non-radioactive, fluorescence-based readout of DNA synthesis and offers several advantages in terms of safety and compatibility with other assays. thermofisher.combmglabtech.com Another alternative is the BrdU assay , which uses an antibody to detect the incorporation of the thymidine analogue BrdU. bmglabtech.com

In addition to proliferation, cell viability assays are often performed in parallel to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. axionbiosystems.com Common viability assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized and quantified by absorbance. axionbiosystems.com

ATP Assays: The level of intracellular ATP is a strong indicator of cell viability, as ATP is rapidly degraded in non-viable cells. These assays typically use the luciferase enzyme, which produces a luminescent signal in the presence of ATP. bmglabtech.com

These biochemical and cell-based assays provide essential quantitative data on how this compound derivatives affect fundamental cellular functions. bmglabtech.com

Enzyme Activity Assays (e.g., Thymidine Kinase 1 Activity)

Thymidine kinase 1 (TK1) is a critical enzyme in the pyrimidine (B1678525) salvage pathway, phosphorylating thymidine to thymidine monophosphate (dTMP). Its activity is tightly linked to the cell cycle, making it a key biomarker for cellular proliferation. Various assays have been developed to quantify TK1 activity, each with distinct principles and applications.

Radiometric assays represent a classic and highly sensitive method for determining TK1 activity. One common approach involves incubating a sample with a radiolabeled thymidine analog, such as [³H]-deoxythymidine ([³H]-dThd). nih.gov In this assay, TK1 in the sample catalyzes the transfer of a phosphate (B84403) group from ATP to [³H]-dThd, forming [³H]-dTMP. The phosphorylated product is then separated from the unphosphorylated substrate, often by precipitation, and the radioactivity of the product is quantified to determine the enzyme's activity level. nih.gov Another radiometric method employs the thymidine analog [¹²⁵I]-5-iodo-2-deoxyuridine (IUdR) as the substrate. nih.gov

More recently, non-radioactive methods like enzyme-linked immunosorbent assays (ELISAs) have been developed for TK1 determination. The AroCell TK 210 ELISA, for instance, is a quantitative immunoassay that measures the concentration of the TK1 protein, including both active and inactive forms. eaglebio.com This assay utilizes a pair of monoclonal antibodies that bind to different epitopes of the TK1 protein. One antibody is coated onto microtiter wells, and the other is labeled with biotin. The sample is added, followed by the biotinylated antibody and a streptavidin-enzyme conjugate, leading to a colorimetric signal proportional to the TK1 concentration. eaglebio.com Studies have shown that this ELISA method can effectively distinguish between healthy individuals and breast cancer patients. eaglebio.com Another approach, the TK-Liaison assay, measures TK1 enzyme activity using a competitive chemiluminescent immunoassay where the signal is inversely proportional to the TK1 activity. nih.gov

The choice of assay can be critical, as methodologies may yield different but complementary information. For example, activity assays measure the functional capability of the enzyme, while immunoassays quantify the total protein level, which may include inactive forms. nih.goveaglebio.com Research comparing these methods has highlighted the need for standardization across laboratories to ensure precision and repeatability. divitum.com

Assay TypePrincipleSubstrate/TargetDetection MethodKey Findings/Applications
Radiometric Assay Measures the enzymatic conversion of a radiolabeled substrate to its phosphorylated product.[³H]-deoxythymidine or [¹²⁵I]-5-iodo-2-deoxyuridine (IUdR)Scintillation counting or gamma countingHighly sensitive for detecting TK1 activity in cell extracts and serum. nih.govnih.gov TK1 activity in lung tumor extracts was significantly lower than in proliferating A549 lung carcinoma cells. nih.gov
TK 210 ELISA Quantitative immunoassay measuring the concentration of TK1 protein.TK1 protein (both active and inactive forms)ColorimetricCan distinguish TK1 levels between healthy individuals and cancer patients. eaglebio.com Provides a measure of total TK1 protein, which may differ from enzyme activity. eaglebio.com
TK-Liaison Assay Competitive chemiluminescent immunoassay.Azidothymidine monophosphate (AZTMP) as a competitorChemiluminescence (inversely proportional to TK1 activity)Uses a stable AZTMP-based calibrator. nih.gov May offer advantages over antibody-based methods for samples with low TK1 concentrations. nih.gov

Cell-Cycle Analysis Using this compound Analogues

The analysis of the cell cycle is fundamental in many areas of biological research, particularly in cancer biology. Thymidine analogues are invaluable tools for this purpose, as they are incorporated into DNA during the synthesis (S) phase, allowing for the identification and quantification of proliferating cells.

The most widely used thymidine analogue for cell-cycle analysis is 5-bromo-2'-deoxyuridine (B1667946) (BrdU). wikipedia.org BrdU is structurally similar to thymidine and is readily incorporated into newly synthesized DNA by cells undergoing replication. wikipedia.orgmdpi.com Following incorporation, the cells are fixed, and the DNA is denatured to expose the BrdU. A specific fluorescently labeled anti-BrdU antibody is then used to detect the incorporated analogue. bdbiosciences.com This immunofluorescent staining is typically combined with a DNA dye, such as 7-aminoactinomycin D (7-AAD) or propidium (B1200493) iodide (PI), which stains the total DNA content. bdbiosciences.comrevvity.com

This dual-labeling strategy, analyzed by flow cytometry, allows for the detailed resolution of the cell population into the different phases of the cell cycle (G0/G1, S, and G2/M). bdbiosciences.com Cells in the S phase will be positive for both BrdU and the DNA dye, while cells in G0/G1 and G2/M will only be stained by the DNA dye, with G2/M cells having twice the DNA content of G0/G1 cells. qmul.ac.uk This method provides a precise measurement of the percentage of cells actively synthesizing DNA. bdbiosciences.comthermofisher.com

Another important analogue is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). nih.gov EdU features a small alkyne group that can be detected via a copper-catalyzed "click chemistry" reaction with a fluorescent azide probe. mdpi.com This detection method is much faster and does not require the harsh DNA denaturation step needed for BrdU detection, which can damage cellular structures and compromise subsequent analyses. mdpi.com The preservation of cellular integrity makes EdU particularly suitable for multiplexing with other molecular and structural assays. mdpi.com

Researchers have optimized protocols for using these analogues to minimize their potential side effects, as high concentrations or prolonged exposure can sometimes affect cell-cycle progression and induce DNA damage responses. nih.govplos.org Sequential labeling with two different analogues, such as CldU (5-chloro-2'-deoxyuridine) and IdU (5-iodo-2'-deoxyuridine), or EdU and BrdU, can be used to study the kinetics of the cell cycle in detail, tracking the movement of cells from one phase to the next. mdpi.comnih.gov

AnalogueDetection MethodKey FeaturesApplication Example
5-bromo-2'-deoxyuridine (BrdU) Immunofluorescent staining with anti-BrdU antibody after DNA denaturation. bdbiosciences.comGold standard for measuring S-phase progression; requires harsh denaturation. mdpi.comBivariate analysis of BrdU incorporation and total DNA content (using PI or 7-AAD) to resolve G0/G1, S, and G2/M phases via flow cytometry. qmul.ac.uk
5-ethynyl-2'-deoxyuridine (EdU) Copper-catalyzed "click chemistry" reaction with a fluorescent azide. mdpi.comRapid detection; does not require DNA denaturation, preserving cellular integrity. mdpi.comUsed for dual-labeling experiments to accurately quantify S-phase cells and is compatible with multiplexing for other cellular markers. thermofisher.com
5-chloro-2'-deoxyuridine (CldU) / 5-iodo-2'-deoxyuridine (IdU) Immunofluorescent staining with specific antibodies.Can be used in combination for dual-pulse labeling to study cell cycle kinetics. mdpi.comSequential DNA labeling to determine the rate of cell flow into the G2-phase and the outflow of cells from mitosis. nih.gov

In Vitro Antimicrobial and Antiviral Screening Studies

Thymidine and its synthetic analogues have been investigated for their potential as antimicrobial and antiviral agents. In vitro screening assays are the first step in identifying promising lead compounds. These assays evaluate a compound's ability to inhibit the growth of various pathogens, including bacteria, fungi, and viruses.

For antibacterial and antifungal screening, the disc diffusion method is a common initial test. mdpi.com In this assay, a standardized inoculum of the microorganism is spread over an agar (B569324) plate. Paper discs impregnated with the test compound are then placed on the agar surface. After incubation, the diameter of the clear zone of growth inhibition around the disc is measured to assess the compound's activity. mdpi.com

To obtain more quantitative data, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are determined. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com This is typically determined using broth microdilution methods. The MBC or MFC is the lowest concentration that results in microbial death. mdpi.com For example, studies on lauroyl and palmitoyl thymidine derivatives have shown that modifying the acyl chain length significantly impacts their antibacterial and antifungal efficacy, with certain derivatives exhibiting MIC values in the low microgram per milliliter range against bacteria like Bacillus subtilis. mdpi.comnih.gov

Antiviral activity is often assessed using cytopathic effect (CPE) reduction assays. oup.com In this method, host cells are infected with a virus in the presence of varying concentrations of the test compound. The ability of the compound to protect the cells from the virus-induced damage (CPE) is observed and quantified. The 50% effective concentration (EC₅₀), defined as the drug concentration required to reduce the viral CPE by 50%, is then calculated. oup.com Thymidine analogues have been screened against various viruses, including orthopoxviruses like vaccinia virus and herpes simplex virus (HSV). oup.commdpi.com Many of these compounds exert their effect by targeting viral enzymes, such as the viral thymidine kinase, which is necessary for the activation of these prodrugs. mdpi.comscitechnol.com

OrganismAssay MethodCompounds Tested (Example)Key Findings
Bacteria (Bacillus subtilis, E. coli)Disc Diffusion, MIC/MBC DeterminationLauroyl thymidine analogsCertain analogs showed potent antibacterial activity, with MIC values as low as 0.45 µg/mL against B. subtilis. mdpi.comnih.gov
Fungi (Aspergillus niger, Aspergillus flavus)Mycelial Growth InhibitionPalmitoyl thymidine derivativesSome derivatives significantly inhibited mycelial growth by up to 79%, with activity dependent on the specific acyl chain modification. mdpi.com
Viruses (Herpes Simplex Virus, Vaccinia Virus)Cytopathic Effect (CPE) Reduction Assay4'-thioIDU, 5-substituted thymidine analogsMany analogs inhibited viral replication with EC₅₀ values in the low micromolar range. mdpi.com Activity is often dependent on phosphorylation by the viral thymidine kinase. oup.commdpi.com

Gel Electrophoresis for DNA/RNA Interaction and Stability Studies

Gel electrophoresis is a fundamental technique used to separate macromolecules like DNA and RNA based on their size, charge, and conformation. In the context of this compound research, it is employed to study how the incorporation of this enantiomer or other modified nucleosides affects the structure, stability, and interaction of nucleic acids.

Denaturing polyacrylamide gel electrophoresis (PAGE) is a high-resolution method used to separate single-stranded oligonucleotides. ustc.edu.cnoup.com The mobility of these molecules through the gel is primarily a function of their length. However, studies have shown that nucleotide sequence and specific modifications can cause anomalous migration. oup.com The incorporation of modified nucleosides can alter the conformation of the oligonucleotide, making it more compact or rigid, which in turn affects its electrophoretic mobility. oup.comnih.gov

This technique is also used in gel retention or electrophoretic mobility shift assays (EMSA) to study the binding of proteins or other molecules to nucleic acids. For instance, the interaction between a thrombin-binding aptamer (a short single-stranded DNA molecule) modified with this compound and the protein thrombin was analyzed using a gel retention assay. core.ac.ukresearchgate.net In this assay, the aptamer is incubated with the protein, and the resulting complex is separated from the free aptamer on a non-denaturing gel. A "shift" in the migration of the aptamer band indicates the formation of a stable complex. core.ac.ukresearchgate.net

Furthermore, gel electrophoresis is used to assess the stability of DNA and RNA. For example, the thermal stability of G-quadruplex structures containing this compound substitutions has been evaluated. core.ac.ukresearchgate.net In such studies, the melting temperature (Tm), the temperature at which half of the structured DNA denatures, can be inferred from changes in electrophoretic mobility under a temperature gradient. Research has shown that single this compound substitutions can lead to a destabilization of the thrombin-binding aptamer G-quadruplex structure. core.ac.ukresearchgate.net Similarly, the stability of total RNA extracted from cells under specific conditions can be analyzed by running the samples on an agarose (B213101) gel and observing the integrity of the ribosomal RNA (rRNA) bands. nih.govnih.gov

ApplicationElectrophoresis TypePrincipleFinding related to this compound/Analogs
Interaction Analysis Non-denaturing PAGE (Gel Retention Assay / EMSA)Separation of protein-nucleic acid complexes from free nucleic acids based on size and conformation. A "shift" indicates binding.Used to analyze the binding of a thrombin-binding aptamer modified with this compound to thrombin. core.ac.ukresearchgate.net
Stability Studies Denaturing or Native PAGE (often with a temperature gradient)Assessing the structural integrity and melting characteristics of modified nucleic acids.Single this compound substitutions were found to destabilize the G-quadruplex structure of the thrombin-binding aptamer. core.ac.ukresearchgate.net
Oligonucleotide Separation Denaturing Polyacrylamide Gel Electrophoresis (PAGE)Separation of single-stranded oligonucleotides primarily by size. Anomalous migration can indicate conformational changes.The specific sequence and nucleotide modifications, including thymidine analogs, can affect the electrophoretic mobility of oligonucleotides. oup.com
RNA Integrity Analysis Denaturing Agarose Gel ElectrophoresisSeparation of total RNA to assess the integrity of major species like ribosomal RNA (rRNA).Used to measure the stability of rRNA and tRNA during thymine (B56734) starvation in E. coli. nih.gov

Emerging Research Frontiers and Future Perspectives in L Thymidine Science

Development of Novel L-Thymidine Derivatives with Enhanced Biological Specificity

The pursuit of novel this compound derivatives with enhanced biological specificity is a dynamic area of research, driven by the need for more effective and targeted therapeutic agents. Scientists are actively synthesizing and evaluating new analogues of this compound to improve their interaction with specific viral or cellular enzymes, thereby maximizing their intended biological effect while minimizing off-target activity.

One area of focus is the development of antiviral agents. While many potent anti-HIV agents are β-D-thymidine analogues, studies have explored β-L-thymidine derivatives. For instance, β-L-3'-azido-3'-deoxythymidine (β-L-AZT) and its triphosphate form (L-AZTTP) have been synthesized and studied. nih.gov Enzymatic studies revealed that L-AZTTP moderately inhibits wild-type HIV reverse transcriptase (HIV-1 RT) but is significantly less potent than its β-D counterpart. nih.gov This reduced potency at the target enzyme helps to explain the lack of antiviral activity of the parent compound, β-L-AZT. nih.gov Further investigations have shown that the M184V mutation in HIV-1 RT, known to confer resistance to certain β-L-nucleoside analogues, also affects the binding of L-AZTTP. nih.gov

In the realm of anti-herpesvirus research, novel 4'-thiothymidine (B166157) derivatives, KAY-2-41 and KAH-39-149, have shown promise. asm.org Their antiviral activity is dependent on both viral and cellular thymidine (B127349) kinases, highlighting the importance of understanding the metabolic activation pathways of these derivatives. asm.org The activity of these compounds against various herpesviruses underscores the potential for developing derivatives with specific antiviral spectra. asm.org

Beyond antiviral applications, this compound derivatives are being investigated as anticancer and antimalarial agents. For instance, a series of 5'-para substituted phenyl urea (B33335) α-thymidine derivatives have been optimized for antimalarial activity, resulting in compounds with potent efficacy against Plasmodium falciparum. acs.org Interestingly, while initially designed as inhibitors of P. falciparum thymidylate kinase (PfTMPK), the most potent compounds in this series appear to act through a different mechanism, highlighting the potential for discovering novel biological targets. acs.org

The table below summarizes some of the key this compound derivatives and their research findings:

Derivative NameTarget/ApplicationKey Research Finding
β-L-3'-azido-3'-deoxythymidine (β-L-AZT)HIV-1 Reverse TranscriptaseModerately inhibits wild-type HIV-1 RT but is significantly less potent than its β-D isomer. nih.gov
KAY-2-41HerpesvirusesAntiviral activity is dependent on both viral and cellular thymidine kinases. asm.org
KAH-39-149HerpesvirusesShows pronounced antiviral activity against HSV-2, with its action more reliant on cellular kinase phosphorylation in HSV-2 infected cells compared to HSV-1. asm.org
5'-para substituted phenyl urea α-thymidine derivativesPlasmodium falciparum (Malaria)Optimized derivatives exhibit potent antimalarial activity, likely through a mechanism other than PfTMPK inhibition. acs.org

Exploration of this compound in Synthetic Biology and Genetic Information Flow

The unique properties of this compound and its derivatives are being harnessed in the field of synthetic biology to expand the central dogma of molecular biology and create novel genetic systems. Synthetic biology aims to design and construct new biological parts, devices, and systems, and L-nucleotides offer a powerful tool due to their resistance to degradation by natural enzymes. core.ac.uknih.gov

A key area of exploration is the development of xeno-nucleic acids (XNAs), which are synthetic genetic polymers with alternative chemical structures to DNA and RNA. rsc.orgmdpi.com The incorporation of this compound and other L-nucleotides into these polymers can confer enhanced stability. core.ac.uk For example, oligonucleotides containing L-nucleotides have demonstrated good resistance to nucleases, making them valuable for applications in aptamers and nanotechnology. core.ac.uk

Researchers are also working on expanding the genetic alphabet beyond the four natural bases (A, T, G, and C) by creating unnatural base pairs (UBPs). tcichemicals.com While not directly focused on this compound, this research into modifying the fundamental components of genetic information flow opens up possibilities for integrating L-nucleotides into these expanded genetic systems in the future. The goal is to create orthogonal systems that can store and transmit genetic information independently of the natural cellular machinery. nih.gov

The synthesis of DNA-derived polymers with novel backbone structures is another frontier. While traditional methods have limitations, new approaches like ring-opening polymerization (ROP) of functionalized thymidine monomers are being explored to create well-defined polyphosphoesters with 3',5'-linkages. acs.org This allows for the creation of synthetic polymers that mimic the structure of DNA but have unique properties.

The table below highlights key concepts and findings in the application of this compound in synthetic biology:

Research AreaKey Concept/FindingSignificance
Xeno-Nucleic Acids (XNAs)Incorporation of L-nucleotides, such as this compound, enhances the nuclease resistance of synthetic genetic polymers. core.ac.ukCreates more stable genetic materials for various biotechnological applications.
Synthetic Genetic PolymersDevelopment of novel polymerization techniques, like ROP, allows for the synthesis of well-defined DNA-like polymers with modified backbones derived from thymidine. acs.orgEnables the creation of new materials with tailored properties for applications in nanotechnology and medicine.
Aptamer DevelopmentThe introduction of this compound into aptamer structures can improve their stability and biological activity. core.ac.ukLeads to more robust aptamers for therapeutic and diagnostic purposes.

Advances in this compound-Based Theranostic Agents for Cancer and Infectious Diseases

This compound and its analogues are playing an increasingly important role in the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. This approach allows for the simultaneous visualization of disease targets and the delivery of a therapeutic payload, enabling personalized medicine strategies.

In oncology, radiolabeled thymidine analogues are used as probes for positron emission tomography (PET) imaging to assess tumor proliferation. researchgate.net While [¹¹C]thymidine has limitations due to its short half-life and rapid metabolism, fluorinated analogues like 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) have emerged as more practical alternatives. researchgate.netsnmjournals.org [¹⁸F]FLT is taken up by proliferating cells via nucleoside transporters and is phosphorylated by thymidine kinase 1 (TK1), trapping it within the cell and allowing for the imaging of cellular proliferation. researchgate.netopenmedscience.combookpi.org This makes it a valuable tool for diagnosing various cancers and monitoring their response to treatment. researchgate.netopenmedscience.combookpi.org

Researchers are also developing novel thymidine derivatives labeled with other radioisotopes, such as technetium-99m (⁹⁹mTc), for single-photon emission computed tomography (SPECT) imaging. nih.govmdpi.com These agents offer the potential for more cost-effective and accessible tumor imaging compared to PET tracers. nih.gov

Beyond diagnostics, thymidine-based agents are being integrated into gene therapy approaches for cancer. frontiersin.orgpnas.org The herpes simplex virus thymidine kinase (HSVtk) gene can be delivered to tumor cells, which then sensitizes them to antiviral drugs like ganciclovir. pnas.org This "suicide gene" therapy can be combined with imaging reporters to track the location and activity of the therapeutic gene.

The table below summarizes key this compound-based theranostic agents and their applications:

AgentModalityApplicationKey Finding
[¹⁸F]FLTPET ImagingCancer diagnosis and treatment monitoringAllows for non-invasive assessment of tumor proliferation by tracking thymidine uptake and trapping. researchgate.netresearchgate.netopenmedscience.combookpi.org
⁹⁹mTc-labeled thymidine derivatives (e.g., ⁹⁹mTc-TMHEA)SPECT ImagingTumor imagingNovel derivatives show selective tumor uptake, suggesting potential as cost-effective imaging agents. nih.gov
HSVtk gene therapyGene Therapy/ImagingCancer therapy and monitoringEnables targeted killing of cancer cells and allows for imaging of gene expression. pnas.org

Systems Biology Approaches to Comprehend this compound Metabolic Networks

Systems biology offers a powerful framework for understanding the complex metabolic networks in which this compound and its derivatives operate. By integrating experimental data with computational modeling, researchers can gain a holistic view of how these compounds are transported, metabolized, and utilized within a cell or organism. nih.govmdpi.com

Metabolic flux analysis is a key technique used in systems biology to quantify the rates of metabolic reactions. researchgate.netfrontiersin.org By using isotopically labeled tracers, such as ¹³C-labeled substrates, researchers can track the flow of atoms through metabolic pathways. frontiersin.org This approach can be applied to study thymidine metabolism and how it is altered in disease states like cancer. researchgate.netbiorxiv.org For example, understanding the flux through the thymidine salvage pathway, which is often upregulated in cancer cells, can provide insights into tumor biology and identify potential therapeutic targets. nih.gov

Computational models of metabolic networks, such as genome-scale metabolic models (GEMs), are also being used to predict the effects of genetic or environmental perturbations on cellular metabolism. plos.org These models can be used to identify synthetic lethal interactions, where the simultaneous loss of two genes or the inhibition of two enzymes leads to cell death. plos.org This information can be used to design more effective combination therapies for cancer.

The integration of different "omics" data, such as genomics, transcriptomics, and proteomics, with metabolic network models provides a more comprehensive understanding of the systems-level regulation of thymidine metabolism. nih.gov This approach can help to identify key regulatory nodes and biomarkers associated with disease. nih.gov

The table below highlights key systems biology approaches and their application to this compound research:

ApproachDescriptionApplication to this compound
Metabolic Flux AnalysisQuantifies the rates of metabolic reactions using isotopic tracers. researchgate.netfrontiersin.orgElucidates the activity of thymidine metabolic pathways, such as the salvage pathway, in normal and diseased cells. nih.gov
Genome-Scale Metabolic ModelingSimulates the metabolic capabilities of an organism based on its genome. plos.orgPredicts the effects of targeting thymidine metabolism and identifies potential drug targets and combination therapies. plos.org
Integrated Multi-Omics AnalysisCombines data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of cellular processes. nih.govProvides a systems-level understanding of the regulation of thymidine metabolism and its role in disease. nih.gov

Integration of this compound Research with Nanotechnology and Aptamer Development

The integration of this compound research with nanotechnology and aptamer development is opening up new avenues for creating highly specific and effective diagnostic and therapeutic tools. frontiersin.orgresearchgate.net

Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. ub.edunih.govmdpi.com They are often referred to as "chemical antibodies" and offer several advantages over traditional antibodies, including smaller size, greater stability, and ease of synthesis and modification. ub.edunih.gov The incorporation of this compound into aptamers can enhance their resistance to nuclease degradation, thereby increasing their stability and in vivo half-life. core.ac.ukfrontiersin.org This is a critical factor for their use as therapeutic agents. frontiersin.org

Aptamers targeting specific disease markers, such as thymidine kinase 1 (TK1) which is elevated in many cancers, are being developed for diagnostic applications. nih.gov These aptamers can be used in various assay formats, such as sandwich assays, to detect biomarkers in clinical samples with high sensitivity and specificity. nih.gov

Nanotechnology provides a platform for delivering this compound-based drugs and aptamers to their target sites more effectively. researchgate.net Nanoparticles can be functionalized with aptamers to create targeted drug delivery systems that can specifically recognize and bind to cancer cells, thereby increasing the local concentration of the therapeutic agent and reducing systemic toxicity. frontiersin.org

The combination of this compound derivatives, aptamers, and nanotechnology holds great promise for the development of next-generation theranostic agents. For example, a nanoparticle could be loaded with a cytotoxic this compound analogue and decorated with an aptamer that targets a cancer-specific cell surface receptor. This would allow for the targeted delivery of the drug to the tumor, while the aptamer could also be labeled with an imaging agent to visualize the tumor and monitor the response to therapy.

The table below summarizes the integration of this compound research with nanotechnology and aptamer development:

TechnologyRole of this compoundApplication
AptamersIncorporation of this compound enhances aptamer stability and resistance to degradation. core.ac.ukfrontiersin.orgDevelopment of highly specific and stable aptamers for diagnostics and therapeutics. mdpi.comnih.gov
NanotechnologyThis compound-based drugs can be encapsulated in nanoparticles for targeted delivery.Creation of targeted drug delivery systems for cancer and other diseases. researchgate.netfrontiersin.org
Aptamer-Nanoparticle ConjugatesThis compound-containing aptamers can be used to guide drug-loaded nanoparticles to their target.Development of advanced theranostic platforms with both diagnostic and therapeutic capabilities. frontiersin.org

Q & A

Q. What are the optimal storage conditions and solvent compatibility considerations for L-Thymidine in experimental settings?

this compound should be stored at -20°C in powder form for long-term stability (up to 3 years). For dissolved formulations, store at -80°C for 1 year. Solubility varies significantly: 44 mg/mL in water, 50 mg/mL in DMSO (recommended for stock solutions), and 2 mg/mL in ethanol (heating required). Pre-formulated in vivo solutions often combine DMSO with PEG300 and Tween 80 to enhance bioavailability .

Q. How can researchers validate the purity of this compound in aqueous solutions during kinetic studies?

High-performance liquid chromatography (HPLC) with UV detection at 267 nm is standard for purity assessment. Stability in aqueous buffers (e.g., PBS) should be monitored over time via spectrophotometric absorbance shifts, particularly under varying pH (4–9) and temperature conditions (4–37°C). Degradation products, such as thymine, can be identified using tandem mass spectrometry (LC-MS/MS) .

Q. What in vitro assays are commonly used to evaluate this compound’s inhibitory effects on viral reverse transcriptase activity?

Enzymatic assays using recombinant HBV reverse transcriptase (RT) are standard. Protocols involve:

  • Template-primer systems : Poly(rA)/oligo(dT) templates with radiolabeled ([³H]-dTTP) incorporation.
  • IC₅₀ determination : Dose-response curves generated via scintillation counting of incorporated nucleotides.
  • Control experiments : Include acyclovir-resistant RT mutants to confirm specificity .

Advanced Research Questions

Q. What experimental approaches are used to investigate this compound’s impact on G-quadruplex DNA stability, and how are conflicting data interpreted?

Studies employ UV-Vis thermal denaturation (melting curves at 295 nm) and circular dichroism (CD) spectroscopy to monitor structural changes in model G-quadruplexes (e.g., telomeric sequences). Conflicting stability data (e.g., destabilization vs. no effect) may arise from buffer composition (K⁺ vs. Na⁺ ions) or competing interactions with acyclic thymine analogs. Normalize results using internal controls like 8-bromoguanine, which stabilizes quadruplexes .

Q. How can researchers reconcile discrepancies in this compound’s antiviral efficacy across primary vs. immortalized cell lines?

Contradictions often stem from differences in cell-specific metabolic activation (e.g., kinase expression for phosphorylation) or efflux transporters (e.g., MRP1). Methodological solutions:

  • Metabolic profiling : Quantify intracellular this compound triphosphate (TP) via LC-MS.
  • Knockdown/knockout models : Silence MRP1 in immortalized lines to mimic primary cell behavior.
  • Cross-model validation : Use organoids or 3D culture systems to bridge in vitro–in vivo gaps .

Q. What protocols optimize [³H]-L-Thymidine incorporation assays for tracking DNA synthesis in live-cell imaging?

Key steps:

  • Pulse-labeling : 1–2 µCi/mL [³H]-L-Thymidine for 30–60 minutes.
  • Quenching : Wash cells with cold thymidine-free medium to halt uptake.
  • Autoradiography/Scintillation counting : Fix cells and quantify radioactivity. Adjust protocols for cell type (e.g., primary hepatocytes require lower doses to avoid toxicity). Validate with EdU/Click-iT assays to confirm S-phase specificity .

Methodological Guidance for Data Presentation

  • Figures/Tables : Use thermal denaturation plots (ΔTm values) for quadruplex stability and dose-response curves (IC₅₀) for RT inhibition . Avoid overcrowding chemical structures; prioritize mechanistic schematics (per journal guidelines) .
  • Contradictory data analysis : Apply statistical frameworks (e.g., ANOVA with post-hoc tests) and discuss confounding variables (e.g., solvent DMSO’s radical scavenging effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.